molecular formula C20H29N9OS B4363355 N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4363355
M. Wt: 443.6 g/mol
InChI Key: MVBZXXCFSCBXAC-UHFFFAOYSA-N
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Description

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes a pyrazole ring, a tetraazole moiety, and an adamantyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound under acidic or basic conditions . The tetraazole moiety can be introduced via a cycloaddition reaction involving azides and nitriles . The adamantyl group is often incorporated through a Friedel-Crafts alkylation reaction . The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of a pyrazole ring, a tetraazole moiety, and an adamantyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)-3-[[2-[3-(tetrazol-2-yl)-1-adamantyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N9OS/c1-3-28-13(2)16(10-22-28)24-18(31)26-25-17(30)9-19-5-14-4-15(6-19)8-20(7-14,11-19)29-23-12-21-27-29/h10,12,14-15H,3-9,11H2,1-2H3,(H,25,30)(H2,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBZXXCFSCBXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=S)NNC(=O)CC23CC4CC(C2)CC(C4)(C3)N5N=CN=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE

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